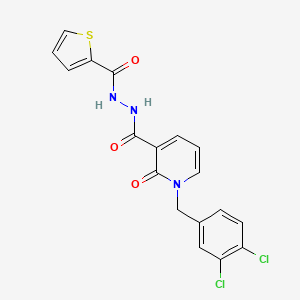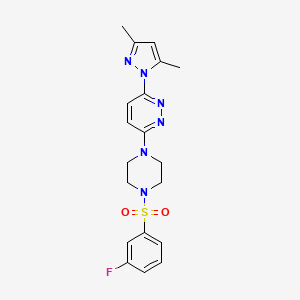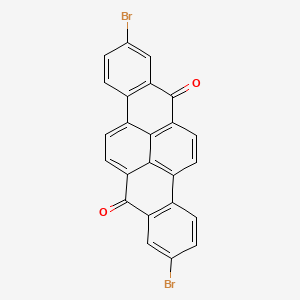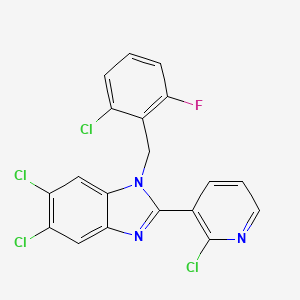![molecular formula C8H8N4O3 B2466051 [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid CAS No. 1710845-78-5](/img/structure/B2466051.png)
[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid” is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazole derivatives are known for their broad spectrum of biological activities and are frequently encountered in active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Anticancer Activity
Oxadiazole derivatives, including the 1,2,4-oxadiazole ring present in the compound , have shown potential in anticancer research . For instance, certain derivatives have been evaluated for antitumor activity against various cancer cell lines such as HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) .
Antibacterial Activity
Compounds containing the 1,3,4-oxadiazole ring, which is structurally similar to 1,2,4-oxadiazole, have demonstrated antibacterial properties . This suggests potential antibacterial applications for 1,2,4-oxadiazole derivatives as well.
Antiviral Activity
The 1,3,4-oxadiazole ring is also found in antiviral drugs . This indicates that 1,2,4-oxadiazole derivatives could potentially be explored for antiviral applications.
Antioxidant Activity
Oxadiazole derivatives have been reported to exhibit antioxidant activity . This suggests that “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” could potentially be used in research related to oxidative stress and related health conditions.
Vasodilator Activity
Oxadiazoles have been utilized in medicinal applications as vasodilators . This could indicate potential cardiovascular applications for the compound .
Anticonvulsant Activity
Oxadiazoles have also been used in the treatment of convulsive disorders . This suggests that “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” could potentially be explored for anticonvulsant applications.
Antidiabetic Activity
Oxadiazoles have shown potential in antidiabetic research . This could indicate potential applications for the compound in diabetes research.
High-Energy Molecules
Oxadiazoles have been utilized as high-energy molecules or energetic materials . This suggests potential applications for “2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid” in the field of energy research.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents . Indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, given the presence of nitrogen and oxygen in its structure . These interactions could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Related compounds such as 1,2,4-oxadiazoles have been reported to have anti-infective properties , suggesting that they may interfere with the biochemical pathways of infectious agents. Similarly, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , indicating that they may affect multiple biochemical pathways.
Pharmacokinetics
For instance, 1,2,4-oxadiazoles are known to possess good hydrolytic and metabolic stability , which could enhance the bioavailability of the compound.
Result of Action
Based on the reported activities of related compounds, it can be inferred that this compound may have potential anti-infective properties and could possibly interact with multiple receptors to exert various biological effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14/h2,4H,3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHEMAOQZGQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)

![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)

![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)


